(S)-Methyl 2-aminopent-4-ynoate hydrochloride
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Overview
Description
(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, making it valuable in research and industrial applications. This compound is a derivative of amino acids and features an alkyne group, which contributes to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
It is known that this compound is a synthetic amino acid , which suggests that it may interact with proteins or enzymes that recognize or metabolize amino acids.
Mode of Action
(S)-Methyl 2-aminopent-4-ynoate hydrochloride contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, known as “click chemistry”, allows for the creation of covalent bonds between the compound and its targets, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride typically involves the reaction of an appropriate alkyne precursor with an amino acid derivative. One common method includes the use of ethyl 2-aminopent-4-ynoate as a starting material, which undergoes esterification and subsequent conversion to the methyl ester form. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve direct and sustainable synthesis, allowing for better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-aminopent-4-ynoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
(S)-Methyl 2-aminopent-4-ynoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminopent-4-ynoate hydrochloride
- Ethyl (2S)-2-aminopent-4-ynoate
- Ethyl ®-2-aminopent-4-enoate hydrochloride
Uniqueness
(S)-Methyl 2-aminopent-4-ynoate hydrochloride stands out due to its specific stereochemistry and the presence of the methyl ester group, which can influence its reactivity and interaction with biological targets. Compared to its ethyl counterparts, the methyl ester form may exhibit different solubility and stability properties, making it suitable for specific applications .
Properties
IUPAC Name |
methyl (2S)-2-aminopent-4-ynoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPYFAKGFHRE-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC#C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718490 |
Source
|
Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166271-28-9 |
Source
|
Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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